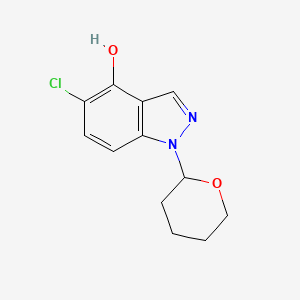
5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol is a chemical compound with potential applications in various fields of scientific research. It is characterized by the presence of a chloro group, a tetrahydropyran ring, and an indazole moiety. This compound is of interest due to its unique structural features and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 5-chloroindazole with tetrahydro-2H-pyran-2-ol in the presence of a suitable catalyst. The reaction conditions may include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities, making it a candidate for studies in pharmacology and toxicology.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
- 5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
Uniqueness
5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and chemical reactivity compared to similar compounds.
Biologische Aktivität
5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and data.
- Molecular Formula : C12H14ClN3O
- Molecular Weight : 241.71 g/mol
- CAS Number : 2368909-53-7
- Physical State : Yellow solid
- Melting Point : 130–133 °C
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have shown that it can effectively scavenge free radicals, which are implicated in various oxidative stress-related diseases.
| Compound | Total Antioxidant Capacity (μmol Trolox equivalent/μmol tested) |
|---|---|
| 5-Chloro Indazole | 0.88 ± 0.034 |
Neuroprotective Effects
The compound has been evaluated for its neuroprotective effects against neurodegenerative conditions. It has shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with Alzheimer's disease.
| Assay Type | IC50 (μM) |
|---|---|
| AChE Inhibition | 0.08 |
| BuChE Inhibition | 0.14 |
These findings suggest that the compound may aid in reducing amyloid-beta aggregation, a hallmark of Alzheimer's pathology.
Anti-inflammatory Properties
Studies have demonstrated the anti-inflammatory potential of this compound through the inhibition of pro-inflammatory cytokines. This activity is crucial for developing treatments for chronic inflammatory diseases.
The biological activity of this compound can be attributed to its ability to modulate various signaling pathways involved in inflammation and oxidative stress. The compound interacts with multiple targets, including:
- AChE and BuChE : Inhibition leads to increased levels of acetylcholine, enhancing neurotransmission.
- Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-kB) : Modulation reduces the expression of inflammatory mediators.
Study on Neuroprotection
In a recent study, researchers evaluated the neuroprotective effects of the compound in a rat model of Alzheimer’s disease. The results showed a significant reduction in cognitive decline and oxidative damage markers in treated animals compared to controls, supporting its potential as a therapeutic agent.
Clinical Implications
While preclinical studies are promising, further clinical trials are necessary to ascertain the efficacy and safety of this compound in humans. Its multifaceted biological activities position it as a candidate for drug development targeting neurodegenerative diseases and inflammatory disorders.
Eigenschaften
Molekularformel |
C12H13ClN2O2 |
|---|---|
Molekulargewicht |
252.69 g/mol |
IUPAC-Name |
5-chloro-1-(oxan-2-yl)indazol-4-ol |
InChI |
InChI=1S/C12H13ClN2O2/c13-9-4-5-10-8(12(9)16)7-14-15(10)11-3-1-2-6-17-11/h4-5,7,11,16H,1-3,6H2 |
InChI-Schlüssel |
ZYULSOMUIVUDJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)N2C3=C(C=N2)C(=C(C=C3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















